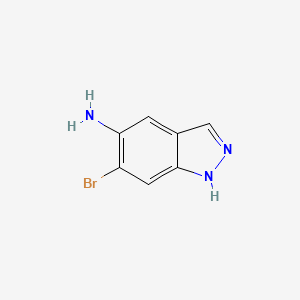

6-bromo-1H-indazol-5-amine

Beschreibung

Significance of Indazole Scaffolds in Chemical Biology and Drug Discovery

The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has cemented its status as a "privileged structure" in the realms of medicinal chemistry and chemical biology. samipubco.com This designation stems from its remarkable ability to interact with a multitude of biological targets, rendering it an invaluable framework for the development of novel therapeutic agents. samipubco.com The versatility of the indazole core is a key attribute, allowing for extensive functionalization and the creation of diverse compound libraries crucial for structure-activity relationship (SAR) studies. samipubco.com This synthetic accessibility empowers medicinal chemists to meticulously refine the pharmacological profiles of indazole-based compounds, optimizing for potency, selectivity, and safety. samipubco.com

Indazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. researchgate.netresearchgate.net The significance of this scaffold is further underscored by its presence in several commercially successful drugs. researchgate.net For instance, pazopanib, a multi-kinase inhibitor featuring an indazole core, is approved for treating advanced renal cell carcinoma and soft tissue sarcoma. samipubco.com Similarly, axitinib, another indazole-based kinase inhibitor, is used in the second-line treatment of renal cell carcinoma. samipubco.com Beyond their pharmacological potential, indazole scaffolds often exhibit favorable drug-like properties such as high solubility, metabolic stability, and good bioavailability, which are critical for the development of orally administered medications. samipubco.com

Overview of 6-Bromo-1H-indazol-5-amine within Indazole Chemical Space

Within the vast landscape of indazole derivatives, this compound emerges as a compound of significant interest for researchers. This molecule is characterized by an indazole core with a bromine atom at the 6-position and an amine group at the 5-position. fluorochem.co.uk The presence and positioning of these functional groups are pivotal to its chemical reactivity and potential biological activity. The bromine atom, for instance, can enhance the compound's reactivity and serves as a key handle for further synthetic modifications, making it a valuable building block for more complex molecules. chemimpex.com

The amino group at the 5-position also plays a crucial role in the molecule's interactions with biological targets. Research into analogous compounds, such as 6-bromo-1H-indazol-3-amine, highlights the importance of the bromo-indazole core in the synthesis of kinase inhibitors and other potential therapeutic agents for complex diseases, including those in oncology and neurology. chemimpex.com While specific research on this compound is more niche, its structural similarity to other biologically active indazoles positions it as a promising candidate for investigation in various therapeutic areas. It is often utilized as a building block in the synthesis of pharmaceuticals, particularly those with potential anticancer, anti-inflammatory, and antimicrobial properties.

Properties of this compound

| Property | Value |

| CAS Number | 1360900-38-4 |

| Molecular Formula | C7H6BrN3 |

| Molecular Weight | 212.05 g/mol |

| LogP | 1.236 |

| Purity | 95% |

| Canonical SMILES | NC1=C(Br)C=C2C=NNC2=C1 |

| InChI Key | IHKSAYSIRMLMQG-UHFFFAOYSA-N |

Table generated based on data from fluorochem.co.uk.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKMFIJAMIVLPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Biological Activity of 6 Bromo 1h Indazol 5 Amine Derivatives

Role as a Privileged Scaffold in Modern Drug Discovery

The indazole core is widely recognized as a "privileged scaffold" in medicinal chemistry, a term that describes a molecular framework capable of binding to multiple biological targets with high affinity. This versatility has led to the incorporation of the indazole moiety into numerous approved drugs and clinical candidates for a wide range of diseases. pnrjournal.comnih.gov The significance of the indazole scaffold is underscored by its presence in several FDA-approved drugs, such as the antiemetic agent Granisetron and the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy. pnrjournal.com

The 6-bromo-1H-indazol-5-amine structure, in particular, embodies the strategic advantages of the indazole scaffold. The bromine atom at the 6-position serves as a versatile synthetic handle, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This allows for the systematic introduction of a wide variety of substituents to explore and optimize the biological activity of the resulting derivatives. The amino group at the 5-position provides an additional site for chemical modification, further expanding the accessible chemical space. The inherent properties of the indazole ring, including its aromaticity and the presence of hydrogen bond donor and acceptor sites, contribute to its ability to form key interactions with the active sites of various enzymes and receptors. pharmablock.com This combination of synthetic tractability and favorable binding characteristics makes this compound a highly valuable starting point for the design and discovery of new drugs.

Anti-Cancer Activities and Underlying Mechanisms of Action

Derivatives of this compound have demonstrated significant potential as anti-cancer agents, exhibiting a range of activities including inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and modulation of key signaling pathways involved in cancer progression.

A number of studies have reported the synthesis of this compound derivatives and their evaluation for anti-proliferative activity against various human cancer cell lines. These compounds have shown the ability to inhibit the growth of cancer cells at micromolar concentrations.

For instance, a series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were synthesized and evaluated for their anti-cancer activity. researchgate.net One particular derivative, 2f , displayed notable inhibitory activities against the proliferation of the 4T1 breast cancer cell line. nih.gov Another study focused on the development of 6-substituted amino-1H-indazole derivatives, with compound 9f , N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibiting potent anti-proliferative activity against the HCT116 human colorectal cancer cell line with an IC50 value of 14.3 ± 4.4 µM, while showing no cytotoxicity towards normal lung fibroblast cells (MRC5). researchgate.net

The anti-proliferative effects of these derivatives are often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Anti-proliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2f | 4T1 (Breast) | Not specified | nih.gov |

| 9f | HCT116 (Colorectal) | 14.3 ± 4.4 | researchgate.net |

| 6o | K562 (Leukemia) | 5.15 | nih.gov |

In addition to inhibiting cell growth, derivatives of this compound have been shown to induce apoptosis, a form of programmed cell death that plays a crucial role in eliminating cancerous cells. The induction of apoptosis is a key mechanism by which many anti-cancer drugs exert their therapeutic effects.

Studies have shown that these compounds can trigger apoptosis through various mechanisms. For example, the indazole derivative 2f was found to have the potential to induce apoptosis in 4T1 breast cancer cells. nih.gov Another compound, 6o , induced apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov This was accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax. nih.gov

Furthermore, these derivatives can also affect the cell cycle, the series of events that take place in a cell leading to its division and duplication. By arresting the cell cycle at specific phases, these compounds can prevent cancer cells from proliferating. For instance, compound 6o was found to cause an accumulation of K562 cells in the G0/G1 phase of the cell cycle. nih.gov Similarly, another indazole derivative, 5b , was shown to cause an accumulation of HCT116 colorectal cancer cells in the G2/M phase, ultimately leading to apoptosis. rsc.org

The ability of these compounds to induce apoptosis and modulate the cell cycle is often investigated using techniques such as flow cytometry with Annexin V/PI staining to detect apoptotic cells and cell cycle analysis to determine the distribution of cells in different phases of the cell cycle. nih.gov

A primary mechanism through which many indazole-based compounds, including derivatives of this compound, exert their anti-cancer effects is through the inhibition of protein kinases. Protein kinases are a family of enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers, making them attractive targets for drug development.

Derivatives of this compound have been investigated for their ability to inhibit a variety of kinases, including:

Akt: A serine/threonine kinase that is a key component of the PI3K/Akt signaling pathway, which is frequently overactive in cancer. ucsf.edu

EGFR (Epidermal Growth Factor Receptor): A tyrosine kinase that plays a crucial role in the growth and proliferation of many types of cancer. nih.gov

TTK (Threonine Tyrosine Kinase): A dual-specificity kinase that is essential for proper chromosome segregation during mitosis. Inhibition of TTK can lead to mitotic catastrophe and cell death in cancer cells. nih.govebi.ac.uk

The development of potent and selective kinase inhibitors is a major focus of modern cancer drug discovery. The indazole scaffold has proven to be a privileged structure for the design of kinase inhibitors, as it can form key interactions with the hinge region of the kinase active site. pharmablock.com

For example, a series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were developed as potent TTK inhibitors. ebi.ac.uk One of these compounds, 75 (CFI-401870) , demonstrated an IC50 of less than 10 nM for TTK and showed in vivo tumor growth inhibition upon oral dosing. ebi.ac.uk Another study led to the identification of 72 (CFI-400936) , a potent TTK inhibitor with an IC50 of 3.6 nM. nih.gov

Table 2: Kinase Inhibitory Activity of Selected Indazole Derivatives

| Compound | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| 75 (CFI-401870) | TTK | < 10 | ebi.ac.uk |

| 72 (CFI-400936) | TTK | 3.6 | nih.gov |

| 99 | FGFR1 | 2.9 | nih.gov |

Anti-Inflammatory Potential

In addition to their anti-cancer properties, indazole derivatives have also been explored for their anti-inflammatory potential. Inflammation is a complex biological response that is involved in a wide range of diseases, including arthritis and cardiovascular disease.

A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the stomach lining, and COX-2, which is induced during inflammation. mdpi.commdpi.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. mdpi.com

Several studies have investigated the potential of indazole derivatives as COX inhibitors. The goal is often to develop selective COX-2 inhibitors, which would have anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com

A series of novel (aza)indazole derivatives were developed and shown to exhibit high affinity and selectivity for the COX-2 enzyme. nih.gov One compound from this series, 16 , demonstrated effective COX-2 inhibitory activity with an IC50 value of 0.409 µM and excellent selectivity over COX-1. nih.gov The development of indazole-based selective COX-2 inhibitors represents a promising avenue for the discovery of new anti-inflammatory agents with improved safety profiles.

Antimicrobial and Anti-HIV Activities

The antimicrobial and antiviral potential of this compound derivatives has been a key area of research, with studies focusing on their efficacy against various pathogens.

A series of novel 1,2,3-triazole derivatives incorporating the 6-bromo-1H-indazole moiety have been synthesized and evaluated for their antibacterial properties. These compounds were tested against a panel of Gram-positive and Gram-negative bacteria. Several of the synthesized derivatives demonstrated moderate to good inhibitory activity when compared with standard antibacterial drugs.

The in vitro antibacterial activity was determined by measuring the Minimum Inhibitory Concentration (MIC) in µg/mL. The results for a selection of these compounds are presented below.

| Compound | S. aureus (MTCC 96) | B. subtilis (MTCC 441) | E. coli (MTCC 443) | P. aeruginosa (MTCC 424) |

| 8a | 125 | 250 | 250 | >250 |

| 8b | 125 | 125 | 250 | 250 |

| 8c | 62.5 | 125 | 125 | 250 |

| 8d | 125 | 62.5 | 125 | 125 |

| 8e | 62.5 | 125 | 250 | 125 |

| 8f | 250 | >250 | >250 | >250 |

| 8g | 125 | 125 | 250 | 250 |

| 8h | 62.5 | 62.5 | 125 | 125 |

| 8i | 125 | 125 | 125 | 250 |

| 8j | 250 | 250 | >250 | >250 |

| Ciprofloxacin | 25 | 50 | 50 | 50 |

| Ampicillin | 100 | 100 | 100 | 100 |

Data sourced from studies on 1,2,3-triazole derivatives of 6-bromo-1H-indazole.

The same series of 6-bromo-1H-indazole bearing 1,2,3-triazole derivatives were also screened for their antifungal activity against two fungal strains, Aspergillus niger and Candida albicans. Similar to the antibacterial results, several compounds showed moderate to good inhibition of fungal growth.

The Minimum Inhibitory Concentration (MIC) values for the antifungal activity are detailed in the table below.

| Compound | A. niger (MTCC 281) | C. albicans (MTCC 227) |

| 8a | 125 | 250 |

| 8b | 125 | 125 |

| 8c | 62.5 | 125 |

| 8d | 125 | 62.5 |

| 8e | 62.5 | 125 |

| 8f | >250 | >250 |

| 8g | 125 | 250 |

| 8h | 62.5 | 125 |

| 8i | 125 | 125 |

| 8j | >250 | 250 |

| Nystatin | 100 | 100 |

| Griseofulvin | 500 | 500 |

Data sourced from studies on 1,2,3-triazole derivatives of 6-bromo-1H-indazole.

Indazole-based compounds have emerged as a promising class of molecules in the development of anti-HIV therapeutics. Specifically, derivatives containing a bromo-indazole-amine core structure have been identified as crucial intermediates in the synthesis of potent antiviral agents. For instance, 7-bromo-4-chloro-1H-indazol-3-amine is a key building block for Lenacapavir, a powerful capsid inhibitor for the treatment of HIV-1 infections mdpi.com.

Furthermore, research into other indazole-containing molecules has demonstrated significant anti-HIV activity. A novel tetrahydroindazolylbenzamide derivative was synthesized and evaluated for its ability to inhibit HIV proliferation. This compound showed notable efficacy with an EC₅₀ of 2.77 µM and low cytotoxicity, resulting in a high selectivity index of 68 nih.gov. In a separate study, a series of indazolyl-substituted piperidin-4-yl-aminopyrimidines were designed and synthesized as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Several of these compounds displayed potent activity against wild-type HIV-1, with one of the most effective compounds, 5q, exhibiting an EC₅₀ value of 6.4 nM nih.gov.

These findings underscore the therapeutic potential of the indazole scaffold in the development of novel anti-HIV agents.

| Compound/Derivative | Activity | Measurement (EC₅₀) |

| Tetrahydroindazolylbenzamide derivative | Anti-HIV Proliferation | 2.77 µM nih.gov |

| Indazolyl-substituted piperidin-4-yl-aminopyrimidine (5q) | Anti-HIV-1 (Wild-Type) | 6.4 nM nih.gov |

| 7-Bromo-4-chloro-1H-indazol-3-amine | Intermediate for Lenacapavir | Not Applicable mdpi.com |

EC₅₀ (Half maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Other Emerging Biological Activities

Beyond antimicrobial and antiviral applications, derivatives of this compound are being explored for other biological functions, including herbicidal and enzyme inhibitory activities.

In the quest for new herbicidal molecules, a series of novel 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids were designed and synthesized. The herbicidal activity of these compounds was evaluated by their inhibitory effects on the root growth of Arabidopsis thaliana and five other weed species.

The synthesized compounds generally exhibited excellent inhibition properties. Notably, some of the 6-(1H-indazolyl)-2-picolinonitrile derivatives showed that the biological activity of compounds containing a 1H-indazolyl fragment was superior to those with a 2H-indazolyl fragment. At concentrations of 50 µM and 25 µM, compounds 5a, 6Cc, and 7Cc displayed significant inhibitory activity against A. thaliana root growth, outperforming the commercial herbicide picloram (B1677784). Further testing at lower concentrations revealed that compound 7Cc at 3 µM had a similar inhibitory effect to picloram at 12.5 µM.

| Compound | Target Species | Concentration | Inhibitory Effect |

| 5a | Arabidopsis thaliana | 50 µM & 25 µM | Better than picloram |

| 6Cc | Arabidopsis thaliana | 50 µM & 25 µM | Better than picloram |

| 7Cc | Arabidopsis thaliana | 50 µM & 25 µM | Better than picloram |

| 7Cc | Arabidopsis thaliana | 3 µM | Equivalent to picloram at 12.5 µM |

Data from a study on the herbicidal activity of novel 6-indazolyl-2-picolinic acids.

Derivatives of 6-bromo-indazole have been investigated for their potential to inhibit glycosidase enzymes, which are involved in carbohydrate metabolism. A series of 6-bromo substituted 2-aryl-4-methyl-1,2-dihydroquinazoline-3-oxides were evaluated for their inhibitory properties against α-glucosidase.

Several of these compounds demonstrated potent inhibitory activity. For example, the 6-bromo-2-phenyl substituted derivative (3a) and a 6-bromo-8-iodo-2-phenyl-substituted derivative (3i) showed strong dual activity against both α-glucosidase and α-amylase. Notably, the combination of a 6-bromo and a 2-(4-chlorophenyl) group on the quinazoline (B50416) scaffold (compound 3c) resulted in the highest activity against α-glucosidase within its tested series, with an IC₅₀ value of 0.92 ± 0.01 µM.

| Compound | α-Glucosidase Inhibition (IC₅₀) |

| 6-bromo-2-phenyl substituted (3a) | 1.08 ± 0.02 µM |

| 6-bromo-2-(4-fluorophenyl) substituted (3b) | 7.47 ± 0.05 µM |

| 6-bromo-2-(4-chlorophenyl) substituted (3c) | 0.92 ± 0.01 µM |

| 6-bromo-8-iodo-2-phenyl-substituted (3i) | 1.01 ± 0.05 µM |

| Acarbose (Reference) | 4.40 ± 0.05 µM |

IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Structure Activity Relationship Sar and Structural Analog Studies

Impact of Substitution Patterns on Biological Activity of 6-Bromo-1H-indazol-5-amine Derivatives

The biological activity of derivatives based on the indazole framework is highly sensitive to the nature and position of various substituents. The bromine atom at the C6 position and the amine group at the C5 position of the core "this compound" molecule are key features that medicinal chemists leverage for further modification.

Research into kinase inhibitors has demonstrated that modifications at different positions of the indazole ring system significantly influence potency and selectivity. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, SAR studies revealed that substitutions on a phenyl ring attached to the indazole core played a critical role. nih.gov The introduction of a 3-methoxyphenyl (B12655295) group resulted in a compound with an IC50 value of 15 nM against FGFR1. nih.gov Further substitution with larger alkoxy groups, such as 3-ethoxyphenyl and 3-isopropoxyphenyl, led to a progressive increase in activity, with IC50 values of 13.2 nM and 9.8 nM, respectively. nih.gov The addition of a fluorine atom to the 3-methoxyphenyl ring further enhanced potency, achieving an IC50 of 5.5 nM, which may be attributed to fluorine's ability to modulate lipophilicity or engage in specific interactions with the target protein. nih.govnih.gov

In the pursuit of Polo-like kinase 4 (PLK4) inhibitors, a benzenesulfonamide (B165840) fragment was attached to the indazole core. nih.gov SAR exploration of the benzene (B151609) ring showed that halogen substitutions at the meta-position were more favorable for activity than para-position substitutions. nih.gov Conversely, incorporating bulky groups at the meta-position was found to significantly decrease inhibitory activity. nih.gov

Similarly, studies on 5-hetarylamino-1H-indazole derivatives as inhibitors for protein kinase CK2 identified several compounds with nanomolar efficacy. The most active compound in this series achieved an IC50 of 2 nM, highlighting the importance of the substituent at the C5 position for potent inhibition. biopolymers.org.ua The tethering of 1,2,3-triazole moieties to the 6-bromo-1H-indazole core has also been explored, yielding derivatives with notable antimicrobial activity against various bacterial and fungal strains. researchgate.netbanglajol.info This indicates that the biological activity profile can be significantly altered by the type of heterocyclic system appended to the indazole scaffold.

| Core Scaffold/Series | Substituent Modification | Biological Target | Observed Activity (IC50) | Key SAR Finding |

|---|---|---|---|---|

| Indazole-phenyl derivatives | 3-methoxyphenyl | FGFR1 | 15.0 nM | Baseline activity for the series. nih.gov |

| Indazole-phenyl derivatives | 3-ethoxyphenyl | FGFR1 | 13.2 nM | Slight increase in potency with a larger alkoxy group. nih.gov |

| Indazole-phenyl derivatives | 3-isopropoxyphenyl | FGFR1 | 9.8 nM | Further potency enhancement with increased bulk. nih.gov |

| Indazole-phenyl derivatives | 2-fluoro-5-methoxyphenyl | FGFR1 | 5.5 nM | Fluorine substitution significantly improves activity. nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide | Benzenesulfonamide | PLK4 | 977.6 nM | Initial lead compound activity. nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide | Meta-halogen on benzene ring | PLK4 | Higher activity | Meta-position is favorable for halogen substitution. nih.gov |

| N-(1H-indazol-6-yl)benzenesulfonamide | Para-halogen on benzene ring | PLK4 | Lower activity | Para-position is less favorable for halogen substitution. nih.gov |

| 5-Hetarylamino-3-aryl-1H-indazole | Various heterocycles at C5 | CK2 | 2 nM (most potent) | The C5-substituent is critical for high potency against CK2. biopolymers.org.ua |

Systematic Derivatization Strategies for Enhanced Efficacy and Selectivity

To systematically explore the SAR and optimize the therapeutic properties of 6-bromo-1H-indazole-based compounds, a variety of synthetic strategies are employed. These methods allow for the introduction of diverse chemical functionalities at specific positions on the indazole ring, facilitating the fine-tuning of a molecule's efficacy and its selectivity for a particular biological target over others. rsc.org

One of the most powerful and widely used techniques is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction is frequently used to form carbon-carbon bonds, typically by reacting an aryl or vinyl halide (like 6-bromo-1H-indazole) with a boronic acid. rsc.orgnih.gov This strategy has been instrumental in synthesizing a wide array of derivatives where various aryl or heteroaryl groups are introduced at the C6 position, enabling a broad exploration of how different aromatic systems impact biological activity. rsc.org

Another key strategy is the Sonogashira coupling, which is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction was utilized in the synthesis of PLK4 inhibitors, where an ethynylpyridine moiety was coupled to a protected 6-bromo-3-iodo-indazole intermediate. This approach allows for the introduction of a linear and rigid alkyne linker, which can orient substituents into specific regions of a target's binding pocket. nih.gov

Furthermore, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been used to synthesize 1,2,3-triazole-containing indazole analogues. researchgate.netbanglajol.info This strategy involves reacting a propargylated 6-bromo-1H-indazole with various organic azides. The resulting triazole ring acts as a stable and versatile linker, connecting the indazole core to other pharmacophores, which led to the discovery of compounds with significant antimicrobial properties. researchgate.netbanglajol.info

Protection-deprotection strategies are also integral to these synthetic routes. For example, the nitrogen atom of the indazole ring is often protected, for instance with a tetrahydropyranyl (THP) group, to prevent unwanted side reactions while other parts of the molecule are being modified. nih.gov This ensures that derivatization occurs only at the desired position.

These systematic synthetic approaches are crucial for building libraries of compounds around the this compound scaffold. By methodically altering substituents and linkers, chemists can map the chemical space required for optimal interaction with a biological target, leading to the identification of derivatives with enhanced potency and improved selectivity profiles. nih.govresearchgate.net

Comparative Analysis with Indazole Analogues and Related Heterocycles in Biological Contexts

The this compound scaffold's utility is best understood when compared with other indazole analogues and related heterocyclic systems. Indazole itself is often considered a bioisostere of indole, meaning it has similar physical and chemical properties that allow it to interact with the same biological targets. nih.govnih.gov However, indazoles can offer advantages over indoles, such as improved metabolic stability, oral bioavailability, and plasma clearance, making them a superior scaffold in certain drug discovery programs. nih.gov

In the context of kinase inhibition, the substitution pattern on the indazole ring is paramount. For example, in the development of Akt inhibitors, modifications were focused on the C7 position of the indazole ring to avoid disrupting the crucial dihedral angle between the indazole and an adjacent pyridine (B92270) ring, which was deemed important for activity. ucsf.edu This contrasts with other inhibitor designs where the C3, C5, or C6 positions are the primary sites for derivatization. biopolymers.org.uanih.gov This highlights how different substitution isomers of the same core scaffold can be optimized for entirely different kinase targets.

When compared to other heterocyclic kinase inhibitors, such as those based on a thiazole (B1198619) core, the indazole scaffold demonstrates its versatility. Thiazole-containing compounds have also shown significant promise as inhibitors of serine/threonine and tyrosine kinases, targeting pathways involving B-RAF and GSK3β. nih.govrsc.org The SAR of these compounds often reveals the importance of specific linkers and terminal phenyl rings for activity. nih.gov While both indazole and thiazole can act as effective core structures for kinase inhibitors, the specific geometry and hydrogen bonding capabilities of the bicyclic indazole ring system provide unique interaction patterns within an ATP-binding pocket, which can be exploited to achieve high potency and selectivity. nih.govnih.gov

The comparative analysis extends to different isomers within the indazole family itself. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form and is the predominant isomer in most biological contexts. nih.govnih.gov The specific placement of substituents, such as the bromo and amine groups in this compound, provides a distinct electronic and steric profile compared to, for example, a 5-bromo-1H-indazol-3-amine. nih.govnih.gov These subtle structural differences can lead to vastly different biological activities and target profiles, underscoring the importance of precise positional chemistry in the design of novel therapeutic agents. biopolymers.org.ua

Computational Chemistry and Molecular Modeling for 6 Bromo 1h Indazol 5 Amine Research

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of 6-bromo-1H-indazol-5-amine, into the active site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is quantified by a scoring function that estimates the strength of the interaction.

While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on structurally similar indazole derivatives. For instance, docking studies on various indazole-based compounds have been crucial in identifying key interactions with therapeutic targets like cyclin-dependent kinase 8 (CDK8) researchgate.net. In one such study, a compound containing a 3-amino-1H-indazol-6-yl moiety was docked into the active site of the CDK8-CycC complex. The analysis revealed that the indazole core is often involved in forming critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors researchgate.net. The amino group and the nitrogen atoms of the indazole ring are frequently identified as key hydrogen bond donors and acceptors .

Table 1: Key Interactions Typically Observed in Molecular Docking of Indazole Derivatives

| Interacting Group of Indazole | Type of Interaction | Potential Interacting Amino Acid Residues |

| Indazole Nitrogen Atoms | Hydrogen Bonding | Hinge region residues (e.g., Alanine, Cysteine) |

| Amino Group | Hydrogen Bonding | Aspartate, Glutamate, Serine |

| Bromo Substituent | Halogen Bonding, Hydrophobic Interactions | Leucine, Valine, Phenylalanine |

| Aromatic Rings | π-π Stacking, Cation-π Interactions | Phenylalanine, Tyrosine, Tryptophan, Arginine |

Note: This table represents generalized potential interactions based on studies of various indazole derivatives and is not specific to this compound.

Molecular Dynamics Simulations for Ligand-Protein Stability Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of the stability of the ligand-protein complex. While docking provides a static snapshot of the binding pose, MD simulations track the movements of atoms and molecules over time, offering insights into the flexibility of the complex and the persistence of key interactions.

MD simulations have been successfully applied to study the stability of various indazole derivatives within the active sites of their target proteins, such as Cyclooxygenase-2 (COX-2) and VEGFR-2 researchgate.netnih.gov. These studies typically involve placing the docked complex in a simulated physiological environment, including water molecules and ions, and then solving Newton's equations of motion for all atoms in the system over a defined period, often nanoseconds to microseconds pensoft.net.

Analysis of the MD trajectory can reveal important information about the stability of the this compound-protein complex. Key parameters that are often analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial docked conformation. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Higher RMSF values in certain regions of the protein can suggest flexibility, which might be important for ligand binding or conformational changes.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation. The persistence of key hydrogen bonds observed in docking would provide strong evidence for a stable binding mode.

For a potential complex of this compound, MD simulations could confirm the stability of the hydrogen bonds formed by the 5-amino group and indazole nitrogens and assess the role of the bromine atom in anchoring the ligand within the binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential for a compound's activity, a QSAR model can be used to predict the activity of new, unsynthesized molecules.

Several QSAR studies have been conducted on various classes of indazole derivatives to understand the structural requirements for their biological activities, such as their inhibitory effects on Hypoxia-inducible factor (HIF)-1α and S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) nih.govsemanticscholar.orgaboutscience.eu. These studies typically involve calculating a wide range of molecular descriptors for a set of indazole analogues with known biological activities. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed biological activity nih.gov.

A hypothetical QSAR study on a series of this compound derivatives would likely reveal the importance of descriptors related to hydrophobicity, electronic properties, and steric factors for their biological activity. For example, the model might indicate that increasing the lipophilicity at a certain position or introducing an electron-donating group at another could enhance the desired activity. Such a validated QSAR model would be a powerful tool for the rational design of more potent analogues of this compound.

Table 2: Common Descriptor Classes in QSAR Studies of Indazole Derivatives

| Descriptor Class | Examples | Potential Influence on Activity |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | General size and H-bonding capacity |

| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and shape |

| Geometrical | Molecular surface area, Molecular volume | Steric fit within the binding site |

| Electrostatic | Dipole moment, Partial charges | Polar interactions with the target |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Reactivity and charge distribution |

| Hydrophobicity | LogP, LogD | Membrane permeability and hydrophobic interactions |

Note: This table provides a general overview of descriptor classes and is not exhaustive.

Density Functional Theory (DFT) Applications in Reaction Mechanism and Conformational Stability

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It has broad applications in chemistry, including the study of reaction mechanisms and the determination of molecular geometries and conformational stability.

DFT calculations have been instrumental in understanding the regioselective alkylation of substituted indazoles. For instance, a study on methyl 5-bromo-1H-indazole-3-carboxylate utilized DFT to elucidate the mechanism behind the selective N1- and N2-alkylation beilstein-journals.orgresearchgate.net. The calculations suggested that a chelation mechanism involving the cesium cation leads to the formation of the N1-substituted product, while other non-covalent interactions drive the formation of the N2-product beilstein-journals.orgresearchgate.net. Similar DFT studies could be applied to predict the reactivity and regioselectivity of various reactions involving this compound, guiding synthetic strategies.

Furthermore, DFT is a powerful tool for studying the conformational stability of molecules. For a molecule like this compound, DFT can be used to calculate the energies of different possible conformations (rotamers) to identify the most stable geometry nih.goviu.edu.sa. This is achieved by optimizing the molecular geometry to find the minimum energy structure on the potential energy surface. The analysis of vibrational frequencies can confirm that the optimized structure is a true minimum. Such studies on related bromo-amino substituted heterocyclic compounds have provided valuable insights into their conformational preferences nih.gov. Understanding the preferred conformation of this compound is crucial as it dictates how the molecule will interact with its biological target.

DFT calculations also provide information on various electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions nih.gov.

Future Directions and Translational Research Potential

Development of Novel Therapeutic Agents Based on the 6-Bromo-1H-indazol-5-amine Scaffold

The this compound scaffold serves as a foundational structure for the synthesis of a new generation of therapeutic agents, particularly in oncology. researchgate.netresearchgate.net Its derivatives have shown potent activity as kinase inhibitors, which are crucial for controlling cell signaling pathways often dysregulated in cancer. researchgate.netgoogle.com The indazole nucleus is a key component in several approved drugs, including Pazopanib and Axitinib, which are used to treat cancer by inhibiting tyrosine kinases. nih.gov

Research has focused on modifying the this compound core to create compounds with enhanced potency and selectivity. For instance, a series of 1H-indazole derivatives were synthesized and showed significant antiproliferative activity against various human cancer cell lines. researchgate.net One derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, demonstrated potent activity against human colorectal cancer cells (HCT116) with an IC50 value of 14.3±4.4 µM, while showing no toxicity to normal lung fibroblast cells. researchgate.net

Further synthetic efforts have involved using 6-bromo-1H-indazole as a starting material for more complex molecules. In one study, it underwent iodination and subsequent Suzuki coupling reactions to produce intermediates for a range of potent anticancer agents. rsc.org These efforts highlight the scaffold's utility in generating diverse libraries of compounds for screening and development. rsc.org The versatility of the indazole ring allows for the creation of molecules that can target a wide array of diseases beyond cancer, including inflammatory conditions and neurological disorders. nih.govchemimpex.com

| Compound | Biological Target/Activity | Reported IC50/Activity Value | Therapeutic Potential |

|---|---|---|---|

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | Antiproliferative activity against HCT116 cells | 14.3 ± 4.4 µM | Anticancer researchgate.net |

| Compound 107 | L858R/T790M double mutant of EGFR | 0.07 µM | Anticancer (NSCLC) nih.gov |

| Compound 109 | EGFR T790M and EGFR kinases | 5.3 nM and 8.3 nM, respectively | Anticancer (NSCLC) nih.gov |

| Entrectinib (127) | Anaplastic lymphoma kinase (ALK) | 12 nM | Anticancer nih.gov |

| Compound W24 | Broad-spectrum antiproliferative activity | 0.43-3.88 µM against four cancer cell lines | Anticancer (Gastric) nih.gov |

| Compound K22 | Polo-like kinase 4 (PLK4) | 0.1 nM | Anticancer (Breast) nih.gov |

Exploration of New Biological Targets and Mechanistic Pathways for Indazole Derivatives

Indazole derivatives are known to interact with a wide range of biological targets, primarily protein kinases. researchgate.net The PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer cells, is a key target for these compounds. nih.gov A series of 3-amino-1H-indazole derivatives were shown to exhibit broad-spectrum antiproliferative activity by inhibiting this pathway, leading to cell cycle arrest and apoptosis. nih.gov

Another significant target is the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, which are implicated in various cancers. researchgate.net Structure-based drug design has led to the development of potent FGFR inhibitors derived from the indazole scaffold. nih.govresearchgate.net For example, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles have been identified as potent FGFR1 inhibitors. researchgate.net

The exploration of new targets continues to expand the therapeutic potential of indazole-based compounds. Recent research has identified Transcriptional Enhanced Associate Domain (TEAD) proteins as a novel target. nih.gov TEAD proteins are transcription factors involved in the HIPPO pathway, which regulates cell proliferation and survival. nih.gov Novel indazole compounds have been developed as TEAD inhibitors for cancer treatment. nih.gov Furthermore, indazole derivatives have been investigated as inhibitors for other kinases such as JNK, which is involved in inflammatory diseases and cancer, and Polo-like kinase 4 (PLK4), a crucial regulator of cell mitosis. google.comnih.govnih.gov

Advanced Synthetic Methodologies for Complex this compound Derivatives

The synthesis of complex indazole derivatives often relies on advanced organic chemistry techniques. Transition-metal-catalyzed reactions are pivotal for functionalizing the indazole core. mdpi.com For instance, Suzuki coupling is a common method used to introduce aryl or vinyl groups onto the indazole ring, as demonstrated in the synthesis of anticancer agents starting from 6-bromo-3-iodo-1H-indazole. rsc.org

Other advanced methods include:

Heck Coupling : Used to form carbon-carbon bonds, for example, in the reaction between 1-bromo-3,5-dimethoxybenzene (B32327) and a vinylboronate to create a key intermediate for further elaboration. rsc.org

C-H Activation/Annulation : These reactions allow for the direct functionalization of C-H bonds, providing an efficient and atom-economical way to build complex indazole-based architectures. mdpi.com

Click Chemistry : The 1,3-dipolar cycloaddition reaction has been used to synthesize 1,2,3-triazole derivatives tethered to 6-bromo-1H-indazole, creating novel scaffolds with potential antimicrobial activity. researchgate.net

Sonogashira Coupling : This cross-coupling reaction is employed to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, as seen in the synthesis of PLK4 inhibitors. nih.gov

These modern synthetic strategies enable chemists to create a wide variety of complex derivatives from the this compound scaffold, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. researchgate.net

| Reaction Type | Starting Material Example | Reagents/Catalyst Example | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 6-bromo-3-iodo-1H-indazole | Boronic acid pinacol (B44631) esters, Pd(dppf)Cl2, Cs2CO3 | Aryl/vinyl substituted indazoles | rsc.org |

| Heck Coupling | 1-bromo-3,5-dimethoxybenzene | Vinylboronate, Pd catalyst | Styryl intermediates | rsc.org |

| Rh(III)-catalyzed C-H Functionalization | Azobenzenes and alkenes | [Cp*RhCl2]2, Cu(OAc)2 | Substituted indazoles | mdpi.com |

| 1,3-Dipolar Cycloaddition (Click Chemistry) | 6-bromo-1-(prop-2-yn-1-yl)-1H-indazole | 2-azido-N-arylacetamides | 1,2,3-Triazole-tethered indazoles | researchgate.net |

| Sonogashira Coupling | THP-protected 6-bromo-3-iodo-indazole | 3-ethynylpyridine | Alkyne-substituted indazoles | nih.gov |

Integration of In Silico and Experimental Approaches for Rational Drug Design

The combination of computational (in silico) and experimental methods has become a powerful strategy in modern drug discovery, enabling the rational design of potent and selective therapeutic agents. nih.govmdpi.com For indazole-based drug development, this integrated approach is particularly valuable.

Molecular Docking is used to predict the binding orientation and affinity of indazole derivatives to their target proteins. nih.govnih.gov This allows researchers to prioritize which compounds to synthesize and test, saving time and resources. For example, docking studies have been used to understand the interaction mechanisms of indazole-based diarylurea derivatives with the c-kit protein, guiding the design of new anticancer agents. nih.gov Similarly, docking was used to assess the binding of indazole-sulfonamide derivatives to the MAPK1 kinase target. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of indazole derivatives with their biological activity. longdom.org These models help identify key structural features that are important for efficacy.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction. researchgate.net This was used to confirm the stability of novel 1H-indazole compounds within the active site of the COX-2 enzyme for anti-inflammatory applications. researchgate.net

These computational predictions guide the synthesis of the most promising compounds, which are then evaluated experimentally for their biological activity. This iterative cycle of design, synthesis, and testing accelerates the drug discovery process and increases the likelihood of identifying successful drug candidates based on the this compound scaffold. longdom.orgresearchgate.net

Q & A

Basic: What synthetic routes are effective for preparing 6-bromo-1H-indazol-5-amine?

Methodological Answer:

The synthesis typically involves multi-step protocols starting from substituted indazole precursors. For example:

- Bromination : Direct bromination of 1H-indazol-5-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–25°C) to achieve regioselective substitution at the 6-position .

- Protection-Deprotection : Amino groups may require protection (e.g., with Boc or acetyl groups) during bromination to prevent side reactions. Subsequent deprotection with acids (TFA) or bases (NaOH) yields the free amine .

- Purification : Column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: How do researchers confirm the structural identity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are critical. Key signals include:

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (MW: 228.06 g/mol) with a characteristic isotopic pattern for bromine .

- Elemental Analysis : Matches calculated C, H, N, and Br percentages to validate purity .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer:

- Substituent Variation : Replace the bromine atom with other halogens (Cl, I) or functional groups (NO, OMe) to assess electronic effects. For example, 6-chloro analogs showed reduced MAO-B inhibition compared to bromo derivatives in enzymatic assays .

- Scaffold Modification : Fuse pyrazole or pyridine rings to the indazole core to evaluate steric effects on target binding .

- Biological Assays : Test derivatives against relevant targets (e.g., kinases, oxidases) using dose-response curves (IC) and compare with parent compound. For instance, 6-bromo substitution enhanced antifungal activity in triazole-indazole hybrids .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Validation : Verify assay conditions (e.g., pH, temperature, enzyme concentration) to ensure reproducibility. For example, conflicting IC values for MAO inhibition may arise from differences in substrate concentration .

- Solubility Checks : Poor aqueous solubility can lead to false negatives. Use DMSO stocks with <0.1% final concentration and confirm compound stability via LC-MS .

- Orthogonal Assays : Cross-validate results using multiple methods (e.g., fluorescence-based and radiometric assays for enzyme inhibition) .

Advanced: What strategies optimize low yields in bromination reactions for this compound?

Methodological Answer:

- Catalyst Screening : Use Lewis acids (e.g., FeCl) to enhance electrophilic aromatic substitution efficiency. In one study, FeCl increased bromination yields from 40% to 72% .

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) improve bromine solubility and reaction homogeneity.

- Temperature Control : Gradual warming (0°C → RT) minimizes side products like dibrominated species .

Advanced: How can computational methods guide the design of this compound analogs?

Methodological Answer:

- Molecular Docking : Use software (AutoDock, Schrödinger) to predict binding modes with targets (e.g., MAO-B). Bromine’s hydrophobic interactions in enzyme pockets were validated via docking .

- QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors. For example, QSAR predicted enhanced blood-brain barrier penetration for methyl-substituted analogs .

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to rationalize reactivity trends in substitution reactions .

Advanced: What are best practices for handling air- or moisture-sensitive intermediates in synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.